ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate
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Overview
Description
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is also known by its IUPAC name, ethyl (E)-2-methyl-3-(tetrahydro-2H-pyran-4-yl)acrylate . This compound is characterized by the presence of an ester functional group and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate typically involves the esterification of 2-methyl-3-(oxan-4-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Industry: This compound is used in the manufacture of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes . The tetrahydropyran ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate: This compound has a chromenone ring instead of a tetrahydropyran ring, leading to different reactivity and applications.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: This compound contains a pyrazole ring and a cyano group, which significantly alter its chemical properties and uses.
The uniqueness of this compound lies in its combination of an ester group and a tetrahydropyran ring, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3 |
InChI Key |
BHYDOISWJBDTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1CCOCC1)C |
Origin of Product |
United States |
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